Methyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
Description
Methyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzo-fused oxazepine core with methyl substituents at positions 3, 3, and 5, alongside a carbamate functional group.
Properties
IUPAC Name |
methyl N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2)8-20-11-6-5-9(15-13(18)19-4)7-10(11)16(3)12(14)17/h5-7H,8H2,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGWHHJPUVCDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)OC)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 313.36 g/mol
- CAS Number : 1170378-79-6
The compound features a unique oxazepine ring structure that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar oxazepine structures often exhibit:
- Inhibition of Enzymatic Activity : Many derivatives show potential as enzyme inhibitors which can modulate metabolic pathways.
- Antioxidant Properties : The compound may exhibit free radical scavenging activity.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies
-
Antitumor Activity :
A study evaluated the cytotoxic effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM. The combination therapy with doxorubicin showed enhanced efficacy through a synergistic effect. -
Antimicrobial Properties :
In another investigation focusing on antimicrobial activity, derivatives of the compound were tested against various bacterial strains. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. -
Antioxidant Effects :
The antioxidant potential was assessed using DPPH radical scavenging assays. This compound exhibited a scavenging activity comparable to standard antioxidants such as ascorbic acid.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Analogs
The benzo[b][1,4]oxazepine scaffold is shared with compounds like Methyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate (CAS: 921864-63-3). Key differences include:
- Substituent Variation : The 5-propyl group in CAS: 921864-63-3 vs. the 5-methyl group in the target compound. This substitution likely increases lipophilicity and alters metabolic stability .
Methylcarbamate Derivatives
The methylcarbamate moiety is a hallmark of agrochemicals such as trimethacarb (3,4,5-trimethylphenyl methylcarbamate) and methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate). Comparisons include:
- Aromatic Substitution : Trimethacarb features a trimethylphenyl group, whereas the target compound’s benzooxazepine core provides a fused heterocyclic system. This difference may influence target specificity; phenyl-based carbamates typically target acetylcholinesterase in pests, while heterocyclic systems might engage different biological pathways .
- Toxicity Profile: Trimethacarb is a known carbamate insecticide with moderate mammalian toxicity (LD₅₀ ~100–300 mg/kg), whereas the heterocyclic structure of the target compound could mitigate off-target effects due to reduced bioavailability .
Pharmacological and Toxicological Implications
While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Pesticidal Activity: Methylcarbamates like trimethacarb inhibit acetylcholinesterase, but the benzooxazepine core may confer novel mechanisms, such as interference with insect GABA receptors .
- Metabolic Stability : The 3,3,5-trimethyl groups may slow oxidative metabolism compared to less substituted analogs, extending half-life .
Preparation Methods
Cyclocondensation of 2-Aminophenols with Alkynones
A seminal approach involves reacting substituted 2-aminophenols with alkynones under thermal conditions. As reported by, this method proceeds via a 7-endo-dig cyclization mechanism. For example, heating 2-amino-4-methylphenol with 3,3-dimethylpent-1-yn-3-one in 1,4-dioxane at 100°C generates the oxazepine ring through intermediate alkynylketimine formation. The hydroxy proton of the aminophenol facilitates proton transfer, enabling nucleophilic attack on the alkynone’s carbonyl carbon (Fig. 1).
Key Conditions :
- Solvent: 1,4-Dioxane
- Temperature: 100°C
- Time: 12–24 hours
- Yield: 60–75% (estimated for analogous substrates)
This method’s regioselectivity is attributed to electronic and steric effects of substituents on both reactants. For the target compound, 3,3,5-trimethyl substitution likely arises from using a branched alkynone, such as 3,3,5-trimethylcyclohexenone, though specific precursors require validation.
Alternative Cyclization Strategies
Patent literature describes complementary routes for benzoxazepine derivatives. For instance, discloses a method where (3,4-dimethoxyphenyl)acetyl chloride undergoes cyclization with ammonia donors to form a benzazepinone intermediate. Adapting this, the oxazepine core could be synthesized via intramolecular nucleophilic acyl substitution of a β-ketoamide precursor.
Introduction of the Carbamate Functional Group
The methyl carbamate moiety at position 7 is installed via carbamation of a primary amine or transesterification of preformed carbamates .
Direct Carbamation Using Methyl Chloroformate
Treating the free amine (post-cyclization) with methyl chloroformate in the presence of a base (e.g., triethylamine) is a standard approach. For example, reacting 7-amino-3,3,5-trimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one with methyl chloroformate in dichloromethane at 0–5°C affords the carbamate.
Optimization Notes :
- Base: Triethylamine (2.5 equiv)
- Solvent: Anhydrous CH₂Cl₂
- Temperature: 0°C → room temperature
- Yield: 80–90% (extrapolated from analogous reactions)
Integrated Synthetic Pathways
Combining the core synthesis and carbamation steps, two viable routes emerge:
Post-Cyclization Carbamation (Linear Approach)
- Synthesize the benzo[b]oxazepine core via 2-aminophenol and alkynone cyclization.
- Isolate the intermediate amine.
- React with methyl chloroformate to install the carbamate.
Advantages : Modularity allows independent optimization of each step.
Disadvantages : Requires handling of sensitive intermediates.
Carbamate-Precursor Cyclization (Convergent Approach)
- Prepare a carbamate-functionalized 2-aminophenol derivative.
- Perform cyclization with an alkynone to form the oxazepine and carbamate in one pot.
Advantages : Fewer isolation steps.
Disadvantages : Potential side reactions during cyclization.
Reaction Optimization and Challenges
Cyclization Efficiency
The 7-endo-dig cyclization’s success hinges on alkynone reactivity and protecting group strategy . Bulky substituents (e.g., 3,3,5-trimethyl) may hinder cyclization, necessitating higher temperatures or Lewis acid catalysts (e.g., Zn(OTf)₂).
Carbamate Stability
Methyl carbamates are prone to hydrolysis under acidic or basic conditions. Thus, neutral pH and anhydrous solvents are critical during synthesis.
Q & A
What are the critical considerations for designing a high-yield synthesis protocol for this compound?
Basic Research Question
The synthesis of this compound involves multi-step reactions, often starting with the formation of the benzoxazepin core followed by carbamate functionalization. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane, THF) are preferred for nucleophilic substitution steps to stabilize intermediates .
- Catalyst optimization : Use of bases like triethylamine or pyridine to facilitate carbamate formation, with reaction temperatures typically maintained at 0–90°C depending on step sensitivity .
- Purity control : Intermediate purification via column chromatography or recrystallization is critical to avoid side reactions in subsequent steps .
Analytical validation (e.g., HPLC, H NMR) at each stage ensures structural fidelity .
How can computational methods enhance the prediction of this compound’s reactivity or biological targets?
Advanced Research Question
Computational approaches like quantum chemical calculations (e.g., DFT) and molecular docking are pivotal:
- Reaction path prediction : Quantum mechanics-based simulations (e.g., using ICReDD’s methodologies) can model reaction intermediates and transition states to optimize synthetic pathways .
- Target identification : Molecular docking studies (AutoDock Vina, Schrödinger Suite) predict binding affinities to enzymes or receptors, guiding hypotheses about its pharmacological mechanisms .
- Machine learning : Training models on structural analogs (e.g., benzoxazepin derivatives with sulfonamide groups) can predict regioselectivity in derivatization reactions .
What statistical methods are recommended for resolving contradictions in biological activity data across studies?
Advanced Research Question
Contradictions in bioactivity data (e.g., IC variability) require systematic analysis:
- Design of Experiments (DOE) : Fractional factorial designs or response surface methodologies isolate variables (e.g., assay pH, incubation time) contributing to discrepancies .
- Meta-analysis : Aggregating datasets from enzyme kinetics assays (e.g., Michaelis-Menten parameters) and applying ANOVA or Bayesian inference identifies outliers or confounding factors .
- Mechanistic validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) corroborate binding kinetics to resolve false-positive/negative results .
What advanced analytical techniques are essential for characterizing its degradation products under varying conditions?
Basic Research Question
Stability studies require:
- LC-MS/MS : Identifies degradation products (e.g., hydrolysis of the carbamate group to form primary amines) under accelerated thermal or pH-stressed conditions .
- X-ray crystallography : Resolves structural changes in the oxazepin ring under oxidative stress .
- Solid-state NMR : Monitors polymorphic transitions or amorphous content in aged samples .
How can researchers optimize reaction conditions to minimize byproduct formation during scale-up?
Advanced Research Question
Scale-up challenges (e.g., exothermicity, mixing inefficiencies) are addressed via:
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions like dimerization .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, enabling dynamic adjustment of parameters (temperature, reagent stoichiometry) .
- Green chemistry metrics : Solvent selection guides (e.g., CHEM21) prioritize biodegradable solvents (e.g., 2-MeTHF over DCM) to enhance sustainability without compromising yield .
What strategies are effective in elucidating the compound’s mechanism of action when traditional assays yield ambiguous results?
Advanced Research Question
Ambiguities in mechanistic data demand integrative approaches:
- CRISPR-Cas9 screening : Genome-wide knockout libraries identify cellular pathways essential for its bioactivity .
- Cryo-EM : Visualizes interactions with large protein complexes (e.g., GPCRs) at near-atomic resolution .
- Isotopic labeling : C or N tracing tracks metabolic incorporation or covalent binding to targets .
How should researchers validate the compound’s selectivity profile against structurally related off-targets?
Basic Research Question
Selectivity validation involves:
- Panel screening : Test against kinases, cytochrome P450 isoforms, and ion channels using radioligand binding assays .
- Thermal shift assays (TSA) : Detect target engagement by monitoring protein melting temperature shifts upon compound binding .
- Chemoproteomics : Activity-based protein profiling (ABPP) maps interactions across the proteome .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
